1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13763499
InChI: InChI=1S/C8H13N3.2ClH/c1-11-6-7(5-10-11)8(9)3-2-4-8;;/h5-6H,2-4,9H2,1H3;2*1H
SMILES:
Molecular Formula: C8H15Cl2N3
Molecular Weight: 224.13 g/mol

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride

CAS No.:

Cat. No.: VC13763499

Molecular Formula: C8H15Cl2N3

Molecular Weight: 224.13 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride -

Specification

Molecular Formula C8H15Cl2N3
Molecular Weight 224.13 g/mol
IUPAC Name 1-(1-methylpyrazol-4-yl)cyclobutan-1-amine;dihydrochloride
Standard InChI InChI=1S/C8H13N3.2ClH/c1-11-6-7(5-10-11)8(9)3-2-4-8;;/h5-6H,2-4,9H2,1H3;2*1H
Standard InChI Key ZFTVYWSIOCBUHG-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)C2(CCC2)N.Cl.Cl

Introduction

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride is a chemical compound with the molecular formula C₈H₁₅Cl₂N₃. It is classified as an organic amine and specifically as a dihydrochloride salt, indicating that it contains two hydrochloric acid molecules per molecule of the base compound . This compound is utilized in various scientific research applications due to its unique structural features, which include a pyrazole ring and a cyclobutylamine group. These characteristics make it a versatile molecule for studying biological processes and drug development.

Applications in Research

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride has a broad range of applications in scientific research, particularly in the fields of biological processes and drug development. Its unique structure allows it to interact with specific molecular targets, such as enzymes or receptors, modulating their activity and potentially altering cellular signaling pathways.

Potential Applications:

  • Biological Assays: Useful for studying interactions with biological molecules.

  • Therapeutic Applications: May be involved in drug development due to its ability to modulate biological pathways.

Chemical Reactions and Mechanism of Action

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride can participate in several types of chemical reactions, primarily due to its amine and pyrazole functionalities. The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, which can lead to alterations in cellular signaling pathways.

Types of Chemical Reactions:

  • Nucleophilic Substitution: Possible due to the presence of amine groups.

  • Electrophilic Aromatic Substitution: Possible due to the pyrazole ring.

Comparison with Similar Compounds

Other compounds with similar structures, such as 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropylamine dihydrochloride, also exhibit unique properties and applications in research. These compounds often share similar synthesis pathways but differ in their cycloalkyl groups, affecting their chemical and biological properties.

Comparison Table:

CompoundMolecular FormulaCAS NumberApplications
1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochlorideC₈H₁₅Cl₂N₃2453324-86-0Biological assays, drug development
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropylamine dihydrochlorideC₇H₁₃Cl₂N₃1401426-05-8Similar applications, differing in cycloalkyl group size

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